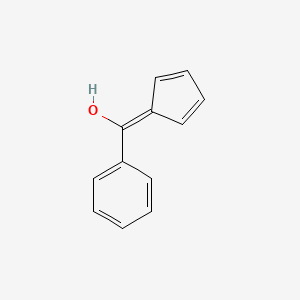
1-Cyclopenta-2,4-dienylidene(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopenta-2,4-dienylidene(phenyl)methanol is an organic compound characterized by a cyclopentadienylidene ring attached to a phenyl group and a hydroxyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable subject for various scientific studies and applications.
准备方法
The synthesis of 1-Cyclopenta-2,4-dienylidene(phenyl)methanol typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction conditions often include the use of dienes and dienophiles under controlled temperatures to facilitate the formation of the desired product . Industrial production methods may involve the optimization of these reaction conditions to enhance yield and purity, often employing catalysts and specific solvents to streamline the process .
化学反应分析
1-Cyclopenta-2,4-dienylidene(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted cyclopentadienylidene derivatives and phenylmethanol derivatives .
科学研究应用
1-Cyclopenta-2,4-dienylidene(phenyl)methanol has a wide range of applications in scientific research:
作用机制
The mechanism by which 1-Cyclopenta-2,4-dienylidene(phenyl)methanol exerts its effects involves interactions with various molecular targets and pathways. Its reactivity is largely influenced by the electron-rich cyclopentadienylidene ring, which can participate in various chemical reactions, including electrophilic and nucleophilic attacks . The phenyl group also contributes to the compound’s stability and reactivity, allowing it to engage in π-π interactions and other non-covalent interactions with biological molecules .
相似化合物的比较
1-Cyclopenta-2,4-dienylidene(phenyl)methanol can be compared with other similar compounds, such as:
Cyclopentadienylidene derivatives: These compounds share the cyclopentadienylidene ring but differ in the substituents attached to the ring, affecting their reactivity and applications.
Phenylmethanol derivatives: These compounds have a phenyl group attached to a hydroxyl group, similar to this compound, but lack the cyclopentadienylidene ring, resulting in different chemical properties and uses.
生物活性
1-Cyclopenta-2,4-dienylidene(phenyl)methanol, a compound characterized by its unique cyclopentadiene structure and phenolic moiety, has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves several methods, including:
- Electrophilic Aromatic Substitution : This method allows for the selective introduction of substituents onto the phenyl ring.
- Reduction Reactions : Utilizing reducing agents such as sodium borohydride can facilitate the formation of alcohol derivatives from corresponding carbonyl precursors.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing phenolic structures are known for their antifungal properties .
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to antioxidant capabilities, which can mitigate oxidative stress in biological systems.
Antimicrobial Activity
A study focusing on phenylethanol derivatives demonstrated promising antibacterial effects against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MIC) that suggest potential as therapeutic agents .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Phenylethanol Derivative A | 50 | Bacillus cereus |
| Phenylethanol Derivative B | 25 | Salmonella typhi |
Antioxidant Studies
Research has also highlighted the antioxidant properties of compounds related to this compound. These studies often utilize assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) to measure free radical scavenging activity:
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| This compound | TBD | DPPH |
| Control (Ascorbic Acid) | 10 | DPPH |
Safety and Toxicity
While exploring the biological activity of this compound, safety assessments are crucial. According to PubChem data, compounds similar to this compound have shown varying degrees of toxicity:
- Acute Toxicity : Harmful if swallowed; may cause skin irritation.
- Chronic Effects : Further studies are needed to assess long-term exposure risks.
属性
分子式 |
C12H10O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
cyclopenta-2,4-dien-1-ylidene(phenyl)methanol |
InChI |
InChI=1S/C12H10O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9,13H |
InChI 键 |
ROGZYSRAQWNSBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C2C=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















